2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate
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Overview
Description
2,2,2-Trifluoroethyl N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate is a synthetic organic compound characterized by its trifluoroethyl group and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, often using trifluoroethyl halides.
Carbamate Formation: The final step involves the reaction of the pyrazole derivative with an isocyanate or chloroformate to form the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, 2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group imparts distinct electronic properties, making it valuable in the design of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates. Studies have explored its use in developing inhibitors for specific enzymes and receptors.
Industry
In the industrial sector, this compound finds applications in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for use in various formulations and products.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The pyrazole ring can participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]carbamate
- 2,2,2-Trifluoroethyl N-[3,5-dimethyl-1-(phenyl)-1H-pyrazol-4-yl]carbamate
Uniqueness
Compared to similar compounds, 2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate is unique due to the presence of the isopropyl group on the pyrazole ring. This structural feature can influence its steric and electronic properties, potentially leading to different reactivity and biological activity profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3O2/c1-6(2)17-8(4)9(7(3)16-17)15-10(18)19-5-11(12,13)14/h6H,5H2,1-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQNXIXBTCTUBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)NC(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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